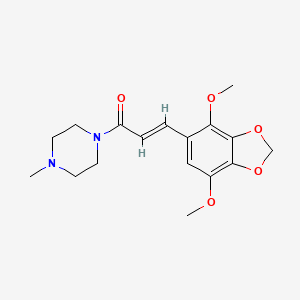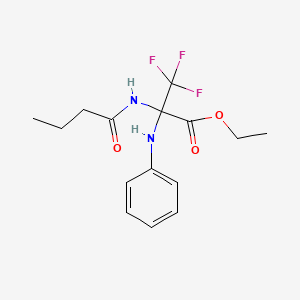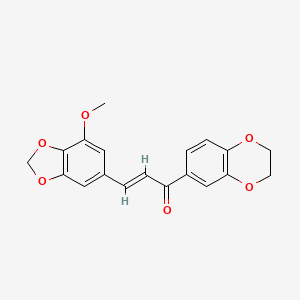![molecular formula C23H18N4O2 B11471628 3-ethyl-5-[(3-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione](/img/structure/B11471628.png)
3-ethyl-5-[(3-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-エチル-5-[(3-メチルフェニル)アミノ]-3H-アントラ[1,2-d][1,2,3]トリアゾール-6,11-ジオンは、アントラキノン誘導体のクラスに属する複雑な有機化合物です。この化合物は、アントラキノンコアに融合したユニークなトリアゾール環を特徴とし、医薬品化学や材料科学など、さまざまな科学研究分野で注目されています。
2. 製法
合成経路と反応条件: 3-エチル-5-[(3-メチルフェニル)アミノ]-3H-アントラ[1,2-d][1,2,3]トリアゾール-6,11-ジオンの合成は、通常、以下の手順で行われます。
アントラキノンコアの形成: アントラキノンコアは、フタル酸無水物をベンゼンでフリーデル・クラフツアシル化し、続いて環化することで合成できます。
トリアゾール環の導入: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを伴う環化反応によって導入されます。
置換反応: エチル基とメチルフェニル基は、適切なアルキル化剤を用いた置換反応によって導入されます。
工業的製造方法: この化合物の工業的製造には、上記合成経路を最適化し、収率と純度を高めることが含まれる場合があります。これには、触媒の使用、制御された反応条件、再結晶やクロマトグラフィーなどの精製技術が含まれます。
反応の種類:
酸化: この化合物は、特にアントラキノンコアで酸化反応を起こし、キノン誘導体の生成につながる可能性があります。
還元: 還元反応により、キノン部位をヒドロキノンに変換できます。
置換: トリアゾール環とアントラキノン環は、求核置換反応や求電子置換反応などのさまざまな置換反応に参加できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。
置換: ハロアルカン、アシルクロリド、アミンなどの試薬が一般的に使用されます。
主な生成物:
酸化生成物: キノン誘導体。
還元生成物: ヒドロキノン誘導体。
置換生成物: さまざまな置換されたトリアゾールおよびアントラキノン誘導体。
4. 科学研究への応用
3-エチル-5-[(3-メチルフェニル)アミノ]-3H-アントラ[1,2-d][1,2,3]トリアゾール-6,11-ジオンは、科学研究においてさまざまな応用があります。
医薬品化学: DNA と相互作用し、トポイソメラーゼ酵素を阻害する能力により、抗がん剤としての可能性が調査されています。
材料科学: この化合物は、ユニークな電子特性により、有機半導体や発光ダイオード (LED) の開発に使用されています。
生物学研究: 酵素メカニズムとタンパク質-リガンド相互作用を研究するためのプローブとして役立ちます。
工業的応用: この化合物は、鮮やかな色と安定性により、染料や顔料での使用が検討されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-[(3-METHYLPHENYL)AMINO]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of benzene derivatives with phthalic anhydride, followed by cyclization.
Introduction of the Triazole Ring:
Attachment of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the anthraquinone core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
3-ETHYL-5-[(3-METHYLPHENYL)AMINO]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the triazole ring.
Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols are used in substitution reactions.
Cycloaddition: Azides and alkynes are used in cycloaddition reactions under copper(I) catalysis.
Major Products
The major products formed from these reactions include various quinone and anthracene derivatives, substituted triazoles, and larger heterocyclic compounds.
科学的研究の応用
3-ETHYL-5-[(3-METHYLPHENYL)AMINO]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
3-エチル-5-[(3-メチルフェニル)アミノ]-3H-アントラ[1,2-d][1,2,3]トリアゾール-6,11-ジオンの作用機序には、DNA や酵素などの細胞標的との相互作用が関与しています。トリアゾール環はDNAにインターカレーションし、その機能を阻害し、細胞死につながる可能性があります。さらに、この化合物は、DNA複製や転写に不可欠なトポイソメラーゼなどの酵素を阻害する可能性があります。
類似化合物:
アントラキノン誘導体: 1,4-ジアミノアントラキノンや2-エチルアントラキノンなどの化合物は、アントラキノンコアとの構造的類似性を示しています。
トリアゾール誘導体: 1,2,4-トリアゾールや1,2,3-トリアゾール誘導体などの化合物は、類似のトリアゾール環構造を示しています。
独自性: 3-エチル-5-[(3-メチルフェニル)アミノ]-3H-アントラ[1,2-d][1,2,3]トリアゾール-6,11-ジオンは、アントラキノンとトリアゾールの部分の組み合わせにより、独特の電子特性と生物学的特性を付与するため、ユニークです。この二重機能により、研究や産業においてさまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
Anthraquinone Derivatives: Compounds such as 1,4-dihydroxyanthraquinone and 2-methyl-9,10-anthraquinone share the anthraquinone core structure.
Triazole Derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole share the triazole ring structure.
Amino-substituted Aromatics: Compounds such as aniline and N-methylaniline share the amino-substituted aromatic structure.
Uniqueness
The uniqueness of 3-ETHYL-5-[(3-METHYLPHENYL)AMINO]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE lies in its combination of the anthraquinone core, triazole ring, and amino-substituted aromatic group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C23H18N4O2 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
3-ethyl-5-(3-methylanilino)naphtho[3,2-e]benzotriazole-6,11-dione |
InChI |
InChI=1S/C23H18N4O2/c1-3-27-18-12-17(24-14-8-6-7-13(2)11-14)19-20(21(18)25-26-27)23(29)16-10-5-4-9-15(16)22(19)28/h4-12,24H,3H2,1-2H3 |
InChIキー |
HGQZXLYMARWVMM-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C3=C(C(=C2)NC4=CC=CC(=C4)C)C(=O)C5=CC=CC=C5C3=O)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(thiophen-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11471549.png)
![2-chloro-4,6-dimethyl-N'-{[(4-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11471565.png)
![5-(Pyridin-4-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B11471566.png)
![1-(2-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11471573.png)
![5-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11471581.png)
![7-{3-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11471587.png)
![8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11471596.png)
![Methyl [6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B11471600.png)

![3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11471614.png)

![7-[4-(Methoxycarbonyl)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471617.png)


